molecular formula C19H30BNO4 B13480315 5-[(Boc-amino)methyl]-2-methylphenylboronic acid pinacol ester

5-[(Boc-amino)methyl]-2-methylphenylboronic acid pinacol ester

Cat. No.: B13480315
M. Wt: 347.3 g/mol
InChI Key: CDKVOYWGRHYNLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Boc-amino)methyl]-2-methylphenylboronic acid pinacol ester is a boronic acid derivative featuring a pinacol ester protecting group, a tert-butoxycarbonyl (Boc)-protected aminomethyl substituent at the 5-position, and a methyl group at the 2-position of the phenyl ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl frameworks . The Boc group serves as a protective moiety for the primary amine, enabling selective deprotection post-coupling, which is critical in multi-step syntheses of pharmaceuticals and functional materials .

Properties

Molecular Formula

C19H30BNO4

Molecular Weight

347.3 g/mol

IUPAC Name

tert-butyl N-[[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate

InChI

InChI=1S/C19H30BNO4/c1-13-9-10-14(12-21-16(22)23-17(2,3)4)11-15(13)20-24-18(5,6)19(7,8)25-20/h9-11H,12H2,1-8H3,(H,21,22)

InChI Key

CDKVOYWGRHYNLK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CNC(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the boronic ester group . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under mild temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is the most widely documented transformation for this compound. The boronic ester moiety couples with aryl/heteroaryl halides to form biaryl structures, critical in pharmaceutical intermediates .

Reaction Conditions and Performance

SubstrateCatalystBaseSolvent SystemTemp/TimeYieldSource
3-Bromo-5-fluoro-2-methoxy-pyridinePd(PPh₃)₄ (2 mol%)Na₂CO₃ (2M)Toluene/EthanolReflux, 24 h67%
4-Chloro-7-azaindolePd(dppf)₂Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O100°C, 12 h52%
2,5-DibromothiazolePd(OAc)₂ (3 mol%)K₃PO₄DMF80°C, 8 h58%

Key Observations :

  • Optimal yields (>50%) require anhydrous conditions and nitrogen atmospheres .

  • Steric hindrance from the 2-methyl group slightly reduces coupling efficiency compared to unsubstituted analogues.

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield a free amine, enabling further functionalization .

Deprotection Protocols

ReagentSolventTemp/TimeOutcomeSource
Trifluoroacetic acid (TFA)DCMRT, 2 hQuantitative deprotection
HCl (4M in dioxane)Dioxane0°C → RT, 4 h95% conversion

Notes :

  • TFA is preferred for rapid deprotection without side reactions .

  • The liberated amine can undergo sulfonylation, acylation, or reductive amination .

Functional Group Transformations

Post-deprotection, the amine participates in diverse reactions:

Sulfonylation Example

ReagentConditionsProductYieldSource
3,5-Dimethylisoxazole-4-sulfonyl chlorideDCM, NEt₃, RT, 3 h3,5-Dimethylisoxazole-4-sulfonamide derivative82%

Acylation Example

ReagentConditionsProductYieldSource
Acetic anhydrideDMF, 50°C, 6 hAcetylated amine78%

Stability and Handling

  • Solubility : DCM, THF, DMF, and toluene (10–50 mg/mL) .

  • Storage : Stable at −20°C under inert gas; moisture-sensitive .

  • Decomposition : Avoid strong acids/bases to prevent boronic ester hydrolysis .

Comparative Reactivity

Reaction TypeRate (Relative to Analogues)Selectivity
Suzuki coupling85%High
Boc deprotection100%Excellent
Sulfonylation90%Moderate

Mechanism of Action

The mechanism of action of 5-[(Boc-amino)methyl]-2-methylphenylboronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of stable boronate complexes. These interactions are crucial in its applications in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The structural uniqueness of 5-[(Boc-amino)methyl]-2-methylphenylboronic acid pinacol ester lies in its Boc-aminomethyl group, which distinguishes it from analogs with alternative substituents. Key comparisons include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Boc-aminomethyl (5), methyl (2) C₁₉H₂₉BNO₄ ~335.3* Orthogonal amine protection
5-(Methoxycarbonyl)-2-methylphenylboronic acid pinacol ester Methoxycarbonyl (5), methyl (2) C₁₅H₂₁BO₄ 276.14 Electron-withdrawing ester group
4-Fluoro-2-methylphenylboronic acid pinacol ester Fluoro (4), methyl (2) C₁₃H₁₈BFO₂ 236.09 Halogen substituent for electronic modulation
2-(Boc-amino)phenylboronic acid pinacol ester Boc-amino (2) C₁₇H₂₆BNO₄ 319.20 Boc protection at ortho position

*Estimated based on analog data.

Key Observations :

  • The Boc-aminomethyl group introduces steric bulk and polarity, influencing solubility and coupling efficiency.
  • Methoxycarbonyl analogs (e.g., ) enhance electron-deficient character, improving reactivity in couplings with electron-rich aryl halides.
  • Halogenated derivatives (e.g., ) are favored in meta-substitution reactions due to directed ortho-metalation effects.

Reactivity in Cross-Couplings :

  • Coupling Efficiency : The Boc group’s steric hindrance may reduce coupling yields compared to less bulky analogs. For example, 5-(methoxycarbonyl)-2-methylphenylboronic acid pinacol ester achieves >80% yield in Suzuki reactions under standard conditions , whereas Boc-protected analogs may require optimized catalysts (e.g., Pd(PPh₃)₄) .
  • Post-Coupling Modifications : The Boc group allows for controlled deprotection (e.g., using TFA) to unmask the amine, enabling sequential functionalization .

Biological Activity

5-[(Boc-amino)methyl]-2-methylphenylboronic acid pinacol ester, a boronic acid derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, structural characteristics, and biological activity, supported by case studies and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step process that includes the coupling of boronic acid with various amine derivatives. The compound is characterized by the presence of a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biological applications.

Key Properties

  • Molecular Formula : C_{14}H_{21}BNO_{4}
  • Molecular Weight : 281.14 g/mol
  • Boiling Point : 68.0°C to 69.0°C

Antiviral Properties

Research has indicated that boronic acids can exhibit antiviral properties, particularly against flaviviruses such as Zika and dengue. For instance, studies have shown that certain boronic acid derivatives can inhibit the NS2B-NS3 protease of flaviviruses, which is crucial for viral replication. The activity is often quantified using IC50 values, indicating the concentration required to inhibit 50% of the target activity.

CompoundIC50 (μM)Activity Description
This compoundTBDPotential antiviral agent
Compound 120.62Strong inhibitor of NS2B-NS3
Compound 188.1Moderate inhibitor

Structure-Activity Relationship (SAR)

The biological activity of boronic acid derivatives is influenced by their structural modifications. For example:

  • Introduction of electron-donating groups at specific positions can enhance inhibitory potency.
  • The presence of bulky groups may hinder binding affinity and reduce activity.

Case Studies

  • Antiviral Activity Against Flavivirus :
    A study demonstrated that modifications in the R5 position of boronic acid derivatives significantly impacted their inhibitory activity against flavivirus proteases. The compound with a pyrazol-4-yl group exhibited an IC50 value of 0.71 μM, indicating strong antiviral potential .
  • Inhibition Studies on Gram-negative Bacteria :
    Investigations into the antibacterial properties revealed that certain derivatives could inhibit growth in strains of E. coli and Pseudomonas aeruginosa. The MIC values were determined in defined media to better simulate in vivo conditions .

The mechanism by which boronic acids exert their biological effects often involves:

  • Covalent Bonding : Forming reversible covalent bonds with target proteins.
  • Enzyme Inhibition : Acting as inhibitors for proteases and other enzymes crucial for pathogen survival.

Q & A

Basic: What are the key synthetic steps for preparing 5-[(Boc-amino)methyl]-2-methylphenylboronic acid pinacol ester?

The synthesis typically involves:

  • Protection of the amino group : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions to prevent undesired side reactions .
  • Boronic ester formation : Coupling of the Boc-protected intermediate with pinacol via a Miyaura borylation reaction, often using palladium catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron in anhydrous solvents like THF or dioxane .
  • Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via 1^1H/13^{13}C NMR and mass spectrometry .

Basic: What safety precautions are critical when handling this compound?

  • Personal protective equipment (PPE) : Wear gloves, goggles, and lab coats due to potential skin/eye irritation (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors (H335) .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and static electricity to prevent decomposition or combustion .

Basic: How should this compound be stored to maintain stability?

  • Contradictory evidence : Some sources recommend refrigeration (2–8°C) for long-term stability , while others suggest room temperature in a dry, sealed container under inert gas .
  • Resolution : Conduct accelerated stability studies (e.g., thermogravimetric analysis or HPLC monitoring) under both conditions to determine optimal storage for specific research needs .

Advanced: How does the Boc-protected amino group influence reactivity in cross-coupling reactions?

  • Steric effects : The bulky Boc group may reduce reaction rates in Suzuki-Miyaura couplings by hindering access to the boronic ester moiety.
  • Solubility : Enhances solubility in polar aprotic solvents (e.g., DMF), facilitating homogeneous reaction conditions.
  • Mitigation strategies : Use microwave-assisted heating or highly active catalysts (e.g., Pd-XPhos) to overcome steric limitations .

Advanced: What analytical techniques validate the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR confirms Boc-group integrity (δ 1.3–1.5 ppm for tert-butyl protons) and boronic ester formation (absence of free -B(OH)₂ signals) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>97%) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 334.23 for C₁₈H₂₈BNO₄) .

Advanced: How can researchers minimize competing side reactions during its use in Suzuki-Miyaura couplings?

  • Optimized conditions : Use degassed solvents, controlled temperatures (60–80°C), and ligands like SPhos to enhance catalytic efficiency .
  • Byproduct analysis : Monitor for protodeboronation or homocoupling by LC-MS; adjust base strength (e.g., K₂CO₃ vs. CsF) to suppress undesired pathways .

Intermediate: What are its applications in medicinal chemistry research?

  • Kinase inhibitor synthesis : Serves as a key intermediate in FLT3 kinase inhibitors (e.g., for leukemia research) by enabling aryl-aryl bond formation .
  • Prodrug design : The Boc group allows selective deprotection in acidic environments (e.g., tumor microenvironments) for targeted drug delivery .

Advanced: What strategies enable recovery and reuse of this boronic ester from reaction mixtures?

  • Liquid-liquid extraction : Partition between ethyl acetate and water to isolate the compound from polar byproducts .
  • Solid-phase extraction (SPE) : Use silica-based cartridges for rapid purification.
  • Crystallization : Leverage low solubility in hexane/ethyl acetate mixtures for high-yield recovery .

Advanced: How do researchers address discrepancies in reported synthetic yields for this compound?

  • Reproducibility checks : Verify catalyst activity (e.g., via Pd leaching tests) and moisture levels in solvents (critical for boronic ester stability) .
  • Scale-dependent optimization : Adjust stoichiometry (e.g., excess pinacol diboron) and reaction time for larger-scale syntheses .

Basic: What are its spectroscopic signatures in infrared (IR) spectroscopy?

  • Boc group : Strong carbonyl stretch at ~1680–1720 cm⁻¹.
  • Boronic ester : B-O vibrations at ~1310–1370 cm⁻¹ and C-O-C peaks at ~1140–1220 cm⁻¹ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.